1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Overview
Description
1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate is a complex organometallic compound. It is known for its applications in catalysis, particularly in asymmetric hydrogenation reactions. The compound features a rhodium center coordinated to a cyclooctadiene ligand and a chiral bisphosphine ligand, making it highly effective in enantioselective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the reaction of rhodium(I) chloride with cyclooctadiene and the chiral bisphosphine ligand in the presence of a tetrafluoroborate salt. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the rhodium center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate primarily undergoes catalytic reactions, including:
Hydrogenation: The compound is highly effective in the hydrogenation of alkenes and ketones, converting them into their corresponding alkanes and alcohols.
Substitution: It can participate in substitution reactions where ligands on the rhodium center are replaced by other ligands.
Common Reagents and Conditions
Hydrogenation: Typically performed under hydrogen gas at elevated pressures and temperatures.
Substitution: Various ligands such as phosphines, amines, or carbonyls can be used under mild conditions.
Major Products
Hydrogenation: Alkanes and alcohols.
Substitution: New rhodium complexes with different ligands.
Scientific Research Applications
1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric hydrogenation, which is crucial for the synthesis of chiral molecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The compound exerts its catalytic effects through the coordination of substrates to the rhodium center, followed by the transfer of hydrogen atoms or other ligands. The chiral bisphosphine ligand induces enantioselectivity, ensuring that the products are formed with high optical purity. The cyclooctadiene ligand stabilizes the rhodium center and facilitates the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(diphenylphosphino)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
- 1,2-Bis(dicyclohexylphosphino)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Uniqueness
1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its chiral bisphosphine ligand, which imparts high enantioselectivity in catalytic reactions. This distinguishes it from other rhodium complexes that may not offer the same level of stereocontrol.
Properties
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28P2.C8H12.BF4.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVIVYCYPYTYSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF4P2Rh- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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